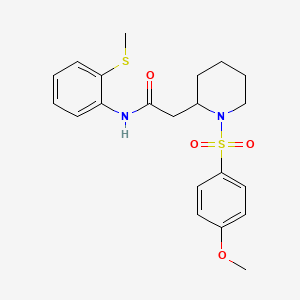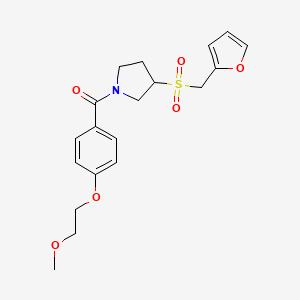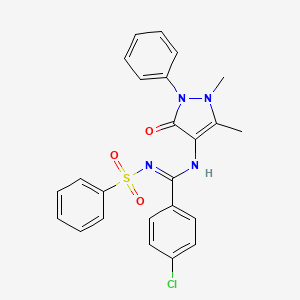![molecular formula C23H13BrN4O4 B2412705 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one CAS No. 1291852-24-8](/img/structure/B2412705.png)
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzodioxol group, an oxadiazol group, a bromophenyl group, and a phthalazinone group . Each of these groups contributes to the overall properties of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxol, oxadiazol, bromophenyl, and phthalazinone groups suggests that this molecule may have interesting electronic and steric properties .Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly how this compound would react. Its reactivity would likely be influenced by the presence of the various functional groups, and could potentially be manipulated by changing the conditions or using different reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Phthalazinone Derivatives Synthesis : This compound is involved in the synthesis of various phthalazinone derivatives, including 1,2,4-Triazol-3-yl, 1,3,4-oxadiazol-2-yl, and others, showcasing its versatility in chemical synthesis (Mahmoud et al., 2012).
Structural Analysis : Research on related compounds, such as 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone, provides insights into their molecular structure and intermolecular interactions, which can be relevant for the understanding of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-2-(3-Bromophenyl)phthalazin-1(2H)-one (Fun et al., 2011).
Antimicrobial Activity
- Antimicrobial Derivatives : The synthesis of 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and other derivatives of this compound is significant for their potential antimicrobial activities (El-Hashash et al., 2012). Similarly, other derivatives have been explored for their antimicrobial properties, indicating the potential of this compound in developing new antimicrobial agents (Sridhara et al., 2010).
Chemical Transformations
- Derivative Synthesis : Research on 3-Benzylidene Phthalide as a precursor for synthesizing new 1,3,4-oxadiazole derivatives highlights the diverse chemical transformations possible with compounds like 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-2-(3-Bromophenyl)phthalazin-1(2H)-one (Younis, 2011).
Additional Studies
Crystal Structure Studies : Understanding the crystal structure of similar compounds aids in comprehending the molecular architecture and potential applications of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]-2-(3-Bromophenyl)phthalazin-1(2H)-one (Kumara et al., 2017).
Antibacterial Activity : Further studies on related compounds, such as oxadiazolo[1,3,5]triazine and 1,2,4-triazolo derivatives, demonstrate their antibacterial activity, suggesting similar potential for the compound (Mulwad & Chaskar, 2006).
Analgesic and Anti-inflammatory Activities : Investigations into new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring and their analgesic and anti-inflammatory activities provide insights into the therapeutic potential of related compounds (Dewangan et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13BrN4O4/c24-14-4-3-5-15(11-14)28-23(29)17-7-2-1-6-16(17)20(26-28)22-25-21(27-32-22)13-8-9-18-19(10-13)31-12-30-18/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEBOSMKDUHERP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NN(C(=O)C5=CC=CC=C54)C6=CC(=CC=C6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13BrN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-bromophenyl)phthalazin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)


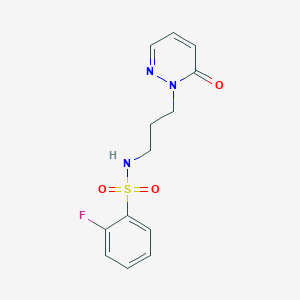



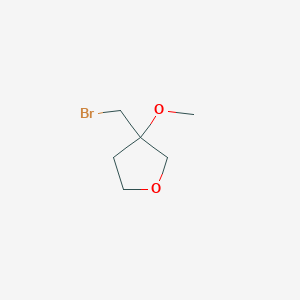
![methyl 2-({[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2412637.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2412639.png)
